1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide
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Overview
Description
1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorobenzyl group, a phenylacetyl group, and a dihydropyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Dihydropyridine Ring: The initial step involves the synthesis of the dihydropyridine ring. This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under reflux conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the dihydropyridine intermediate.
Acylation with Phenylacetyl Group: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Lacks the phenylacetyl group, potentially altering its chemical properties and biological activity.
2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide: Lacks the dichlorobenzyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-17-9-8-15(11-18(17)23)13-26-10-4-7-16(21(26)29)20(28)25-24-19(27)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIHJHFDQIABJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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